1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl-
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Overview
Description
1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- is a quinoxaline derivative known for its unique chemical structure and significant biological activities.
Preparation Methods
The synthesis of 1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- involves several synthetic routes. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by the modified Pictet–Spengler reaction under microwave irradiation .
Chemical Reactions Analysis
1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly aromatic nucleophilic substitution of halogen.
Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and inhibits several kinases and phosphodiesterases . These interactions contribute to its biological activities, including its anticancer and neuroprotective effects.
Comparison with Similar Compounds
1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- can be compared with other similar compounds, such as:
- 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
- 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- lies in its specific interactions with molecular targets and its wide range of biological activities.
Properties
CAS No. |
107609-68-7 |
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Molecular Formula |
C10H9N5 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
8-methyl-9H-imidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C10H9N5/c1-5-4-12-6-2-3-7-9(8(6)13-5)15-10(11)14-7/h2-4,13H,1H3,(H2,11,15) |
InChI Key |
ZTLODXHIQVPFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC3=NC(=NC3=C2N1)N |
Origin of Product |
United States |
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